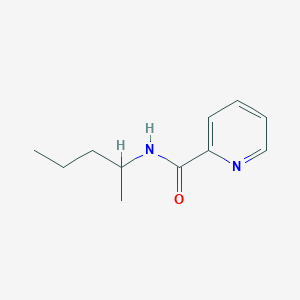

N-(pentan-2-yl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-pentan-2-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-3-6-9(2)13-11(14)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3,(H,13,14) |

InChI Key |

GOFFWSVWOZUBEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles of N Pentan 2 Yl Picolinamide

N-(pentan-2-yl)picolinamide as a Bidentate Ligand Motif

N-substituted picolinamides, including this compound, are recognized for their capacity to act as versatile ligands in coordination chemistry. These molecules possess two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atom of the amide group. This dual-site availability allows them to function as bidentate ligands, forming stable chelate rings with metal ions. The coordination mode can vary, with ligands binding through either an N,N or N,O fashion. whiterose.ac.uk

The specific nature of the N-substituent, in this case, the pentan-2-yl group, can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complex. Research has shown that N-substituted amides can bind through the carbonyl oxygen, the deprotonated amide nitrogen, or both, offering chelation possibilities that enhance metal-ligand bond strength. researchgate.net The versatility of picolinamide (B142947) derivatives as ligands has driven extensive research into their coordination chemistry.

The synthesis of such ligands is often straightforward. For instance, 2-(diphenylphosphino)picolinamide can be prepared by reacting picolinamide with diphenylphosphino chloride in the presence of triethylamine (B128534). tandfonline.com This modular synthesis allows for the introduction of various functionalities to the picolinamide backbone, enabling the fine-tuning of ligand properties for specific applications.

Complexation Behavior of Picolinamide Derivatives with Transition Metals

The ability of picolinamide derivatives to coordinate with a wide range of transition metals has led to the development of numerous metal complexes with diverse structures and applications.

Picolinamide-based ligands have been successfully used to form complexes with palladium(II). The coordination mode of the picolinamide ligand to the Pd(II) center can be influenced by factors such as the steric hindrance of the ligand. researchgate.net For example, N,N-diisopropyl-2-carboxamide (L1) acts as a monodentate ligand, binding only through the pyridyl-N atom in the complex [PdCl2(L1)2], while N-tert-butyl-2-carboxamide (L3) acts as a bidentate chelating ligand, binding through both the pyridyl-N and amido-O atoms in [PdCl2L3]. researchgate.net

Picolinamide ligands have also been incorporated into pincer-type structures for palladium catalysis. A thiazolinyl-picolinamide derived N∩N∩N pincer ligand was synthesized and its coordination chemistry with palladium was explored, resulting in mixed-ligand palladium complexes. bohrium.com These complexes have shown catalytic activity in acylative Suzuki coupling reactions. bohrium.com Furthermore, picolinamide-directed C(sp³)–H bond alkylation of aliphatic amine substrates with primary alkyl iodides has been achieved through palladium catalysis, with Ag2CO3 and dibenzyl phosphate (B84403) acting as crucial promoters. acs.org

The development of novel picolinamide-diphosphine ligands has enabled Pd-catalyzed hydrocarboxylation of alkynes at room temperature in water with high branched selectivity. acs.org Similarly, bisphosphine-picolinamide ligands have been instrumental in achieving room-temperature Pd-catalyzed methoxycarbonylation of terminal alkynes with high branched selectivity. rsc.org

Table 1: Coordination of Picolinamide Derivatives with Palladium(II)

| Ligand Type | Coordination Mode | Application | Reference |

|---|---|---|---|

| N,N-diisopropyl-2-carboxamide | Monodentate (pyridyl-N) | Metal Separation | researchgate.net |

| N-tert-butyl-2-carboxamide | Bidentate (pyridyl-N, amido-O) | Metal Separation | researchgate.net |

| Thiazolinyl-picolinamide pincer | Tridentate (N∩N∩N) | Catalysis | bohrium.com |

| Picolinamide directing group | Bidentate | C-H Alkylation | acs.org |

| Picolinamide-diphosphine | Bidentate | Hydrocarboxylation | acs.org |

| Bisphosphine-picolinamide | Bidentate | Methoxycarbonylation | rsc.org |

Picolinamide derivatives readily form complexes with rhodium(III). In these complexes, the picolinamide ligand can exhibit different binding modes. For instance, in dihalido complexes of the type [RhX2(L)(LH)], one picolinamide ligand (LH) is neutral and coordinates in an N,N fashion, while the other (L) is anionic and binds via an N,O mode. uea.ac.uk The nature of the halide (X = Cl or I) can influence the isomeric form of the complex, with iodido complexes often favoring a single stable trans isomer. uea.ac.uk

Half-sandwich rhodium complexes containing (N,N)-bound picolinamide ligands have also been prepared. acs.orgnih.gov The synthesis of rhodium dihalide complexes, [RhX2L2], where L is a functionalized bidentate picolinamide ligand, has been reported, with X-ray crystallography confirming both N,N- and N,O-coordination modes. whiterose.ac.uk The reaction of N-(aryl)picolinamide ligands with RhCl3·3H2O can yield two types of complexes: [Rh(HL-R)(L-R)Cl2] and [Rh(L-R)2(H2O)Cl]. researchgate.net In the former, the ligand coordinates as both a neutral N,O-donor and a monoanionic N,N-donor. In the latter, both ligands are monoanionic N,N-donors. researchgate.net

Picolinamide and its derivatives also coordinate with cobalt(II) and copper(II) ions. In a series of bis(N-picolinamido)cobalt(II) complexes, single-crystal X-ray analysis confirmed that the picolinamide ligand binds to the Co(II) center through a neutral N,O binding mode. researchgate.net The coordination of picolinamide with Co(II) can result in a five-membered ring structure involving the pyridyl nitrogen and carbonyl oxygen. doi.org

In the case of copper(II), picolinamide derivatives have been shown to be effective ligands for copper-catalyzed aryl ether synthesis. nih.gov At the end of these catalytic reactions, Cu(II) complexes with the anionic form of the picolinamide ligands have been isolated and characterized. nih.gov The self-assembly of copper(II) picolinamide building blocks can be controlled to form different structures. For example, [Cu(pia)2]·2H2O features mononuclear square planar building blocks with deprotonated amide nitrogen coordination, while [Cu(pia)(piaH)(ClO4)]2 shows the picolinamide acting as a bridge between copper(II) ions within a dimer. researchgate.net

The versatility of the picolinamide scaffold extends to the design of ligands for iridium(III) and terbium(III) complexes. Half-sandwich iridium complexes with (N,N)-bound picolinamide ligands have been synthesized. acs.orgnih.gov In some cyclometalated Ir(III) complexes, the picolinamide ligand coordinates through the deprotonated amide nitrogen and the pyridine nitrogen, leaving the carbonyl oxygen uncoordinated, which allows the complex to act as a metalloligand. nih.gov

Recent studies have shown that 2-picolinamide ligands can adopt three different coordination modes in cyclometalated iridium complexes. rsc.orgrsc.org A neutral, protonated N-propyl-substituted picolinamide can bind through the pyridyl N and amide O atoms. In contrast, N-aryl-substituted ligands can coordinate in either an N,N' or N(pyridyl),O mode, leading to structurally distinct isomers. rsc.orgrsc.org This variation in coordination significantly impacts the photoluminescence quantum yield of the complexes. rsc.org

For terbium(III), chiral (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands have been designed and synthesized. researchgate.netrsc.orgrsc.org These ligands, derived from α-amino acids, combine the coordination properties of two known ligand structures. In the presence of Tb(III) ions, these ligands form luminescent complexes. researchgate.netrsc.orgrsc.org

Table 2: Coordination Modes of Picolinamide Ligands in Iridium(III) Complexes

| Ligand Substitution | Coordination Mode | Resulting Isomers/Properties | Reference |

|---|---|---|---|

| N-propyl-substituted | Neutral, N(pyridyl), O(amide) | Forms five-membered metallacycles | rsc.orgrsc.org |

| N-aryl-substituted | N,N' or N(pyridyl),O | Two structurally distinct isomers | rsc.orgrsc.org |

| General Picolinamide | N(deprotonated amide), N(pyridine) | Can act as a metalloligand | nih.gov |

The coordination chemistry of picolinamide extends beyond the metals previously discussed. While specific studies on this compound with V(IV)O, Ag(I), and Fe(II) are not detailed in the provided context, the general principles of picolinamide coordination suggest that complexation is feasible. For instance, picolinamide-based ligands have been used in conjunction with silver salts, such as Ag2CO3, to promote palladium-catalyzed reactions, indicating an interaction between the silver ion and the ligand system. acs.org The ability of picolinamide to form stable complexes with a variety of metal ions underscores its importance as a versatile building block in coordination chemistry.

Influence of this compound Coordination Modes on Metal Center Reactivity and Properties

The versatility of picolinamide-based ligands, including this compound, stems from their ability to coordinate with metal centers in multiple ways. These distinct coordination modes directly influence the electronic and steric environment of the metal, thereby dictating the resulting complex's reactivity, stability, and photophysical properties. Picolinamide ligands can adopt several coordination modes, primarily acting as bidentate or monodentate ligands.

The most common coordination modes are:

N,N'-Bidentate Chelation : The ligand coordinates to the metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the deprotonated amide group. rsc.orgwhiterose.ac.uk This forms a stable five-membered ring structure.

N,O-Bidentate Chelation : Coordination occurs via the pyridyl nitrogen and the carbonyl oxygen of the amide group. rsc.orgwhiterose.ac.ukrsc.orgresearchgate.net This mode also forms a five-membered metallacycle and can occur when the amide proton is not removed.

Monodentate Coordination : In some cases, the ligand binds only through the pyridyl nitrogen atom. researchgate.net This mode is often influenced by factors like steric hindrance from the N-substituent and the nature of the metal and other ligands present. researchgate.net

Research on cyclometalated iridium(III) complexes has shown that picolinamide ligands can adopt different coordination modes, such as N,N' or N,O chelation. rsc.orgrsc.orgrsc.org A significant finding is that while the change in coordination mode has a minimal effect on the emission wavelength of these phosphorescent complexes, it can dramatically alter the photoluminescence quantum yield. rsc.orgrsc.orgrsc.org For instance, N-propyl-substituted 2-picolinamide can bind to an iridium center in its neutral, protonated form through the pyridyl N and amide O atoms. rsc.orgrsc.org In contrast, N-aryl substituted versions can coordinate in either an N,N' or N,O mode. rsc.orgrsc.org

| Coordination Mode | Donating Atoms | Typical Consequence | Controlling Factors | Reference |

|---|---|---|---|---|

| N,N'-Bidentate | Pyridyl-N, Amide-N (deprotonated) | Forms stable 5-membered chelate; common in catalysis. | Basic conditions, metal ion preference. | rsc.orgwhiterose.ac.uk |

| N,O-Bidentate | Pyridyl-N, Amide-O | Forms 5-membered chelate with neutral ligand; affects photophysical properties. | Neutral/acidic conditions, N-substituent size. | rsc.orgrsc.orgresearchgate.net |

| Monodentate | Pyridyl-N | Observed with sterically hindered ligands. | Steric bulk of N-substituent. | researchgate.net |

Rational Ligand Design for Tailored Metal-Ligand Interactions

Rational ligand design involves the strategic modification of a ligand's structure to fine-tune the properties of its metal complexes for specific applications. For picolinamide ligands, this typically involves altering the substituents on either the pyridine ring or the amide nitrogen to control steric and electronic properties.

Key strategies in the rational design of picolinamide-based ligands include:

Electronic Tuning : Introducing electron-donating or electron-withdrawing groups can modify the ligand's donor strength, which in turn influences the redox properties of the metal center. For example, a study on copper-catalyzed aryl ether synthesis found that a fluorine-substituted picolinamide was a particularly effective ligand. Mechanistic investigations suggested that substituents on the ligand play a critical role in modulating the redox properties of the copper center, thereby impacting its catalytic efficacy. nih.gov

Steric Control : As discussed previously, the size of the N-substituent can dictate the coordination mode. researchgate.net This principle is fundamental for designing catalysts where a specific coordination geometry is required for optimal activity. The N-(pentan-2-yl) group provides a moderate level of steric hindrance that can be exploited in ligand design.

Immobilization : Ligands can be designed for heterogenization by introducing functional groups capable of anchoring the complex to a solid support. For instance, a picolinamide ligand was modified with a (3-triethoxysilyl)propyl group on the amide nitrogen, allowing it to be immobilized on silica (B1680970). nih.gov This heterogenized iridium catalyst demonstrated activity in the hydrogenation of CO2 and dehydrogenation of formic acid. nih.gov

Enhanced Stability and Activity : Modifications can be made to enhance the catalyst's stability and turnover number. In one study, new iridium catalysts for formic acid dehydrogenation were developed using picolinamide ligands that incorporated strong sigma-donating sulfonamide moieties. This design led to catalysts with high stability and exceptional activity. researchgate.net

Preorganization : The concept of preorganization involves designing a ligand that is already in a favorable conformation for metal binding. While studied more extensively with other amide-based ligands like malonamides, the principle holds. Rigid, preorganized ligands show significantly higher binding affinities for metal ions compared to their flexible, acyclic counterparts, a strategy that can be applied to enhance the binding strength of picolinamide frameworks. acs.org

| Modification Strategy | Specific Example | Tailored Property/Application | Reference |

|---|---|---|---|

| Electronic Tuning | Fluorine substitution on the pyridine ring | Enhanced efficacy in Cu-catalyzed aryl ether synthesis by modulating metal's redox potential. | nih.gov |

| Immobilization | N-(3-triethoxysilyl)propyl substituent | Heterogenization of an Iridium catalyst on silica for CO2 hydrogenation. | nih.gov |

| Enhanced Stability/Activity | Incorporation of N-sulfonyl moiety | Created highly stable and active Iridium catalysts for formic acid dehydrogenation. | researchgate.net |

| Preorganization Principle | Creation of rigid bicyclic malonamide (B141969) structures | Increased binding affinity for lanthanide ions compared to flexible analogues. | acs.org |

Chelation-Assisted Reactivity and Catalysis with Picolinamide Ligands

The picolinamide group is a highly effective "directing group" in catalysis, particularly for the functionalization of C-H bonds. By forming a stable, five-membered chelate with a transition metal catalyst, the picolinamide moiety positions the metal center in close proximity to a specific C-H bond within the substrate molecule, facilitating its cleavage and subsequent functionalization. This chelation-assisted strategy offers a powerful way to achieve high levels of regioselectivity in reactions that would otherwise be difficult to control.

The picolinamide directing group has been successfully employed in a wide array of catalytic transformations:

C-H Arylation and Alkenylation : Palladium catalysis has been used for the olefinic C–H arylation of N-allyl picolinamides, providing a route to cinnamylamines. mdpi.com

C-H Carbonylation : Inexpensive cobalt catalysts have been used for the C(sp2)–H carbonylation of phenylalanine derivatives, where the picolinamide group acts as a traceless directing group that can be removed after the reaction. This method has even been applied to the late-stage carbonylation of short peptides. acs.org

C-N Bond Formation : Nickel-catalyzed C–N cross-coupling between picolinamides and aryl boronic acids is promoted by the chelation assistance of the picolinyl group, proceeding under mild conditions without the need for additional complex ligands. researchgate.net

Heterocycle Synthesis : Palladium-catalyzed intramolecular C-H/N-H coupling, directed by the picolinamide group, enables the synthesis of five- and six-membered nitrogen-containing heterocycles like indolines and pyrrolidines. nih.gov

Annulation Reactions : Cobalt-catalyzed, picolinamide-directed C-H bond functionalization and annulation of benzylamine (B48309) derivatives with alkynes provides an efficient route to complex cyclic structures. mdpi.com

In these processes, the initial step typically involves the coordination of the picolinamide's pyridyl nitrogen and amide group to the metal catalyst. This creates a stable metallacyclic intermediate that brings the catalyst into proximity with the target C-H bond, enabling the key C-H activation step. The robustness and reliability of the picolinamide chelating group have established it as a cornerstone in the field of directing group-assisted catalysis. researchgate.netmdpi.com

| Reaction Type | Metal Catalyst | Bond Formed/Transformation | Substrate Example | Reference |

|---|---|---|---|---|

| C(sp2)-H Carbonylation | Cobalt | C-C(O) | Phenylalanine derivatives | acs.org |

| C-N Cross-Coupling | Nickel | C-N | Picolinamides and aryl boronic acids | researchgate.net |

| C-H/N-H Cyclization | Palladium | C-N (intramolecular) | Phenylethylamine picolinamide | nih.gov |

| C-H Annulation | Cobalt | C-C, C-N | Benzylamine derivatives and alkynes | mdpi.com |

| Olefinic C-H Arylation | Palladium | C(sp2)-C(aryl) | N-allyl picolinamides | mdpi.com |

Structure Activity Relationship Sar and Structural Modification Studies of N Pentan 2 Yl Picolinamide Derivatives

Methodologies for Structure-Activity Relationship Elucidation in Picolinamide (B142947) Chemistry

The elucidation of structure-activity relationships (SAR) in picolinamide chemistry is a critical process that guides the optimization of lead compounds to enhance desired properties like potency, selectivity, and pharmacokinetic profiles. spirochem.com This involves a combination of experimental and computational strategies to understand how specific structural features of a molecule influence its biological or chemical activity. numberanalytics.com

Experimental Approaches:

Systematic Analogue Synthesis: A primary method involves the systematic synthesis of analogues where different parts of the molecule are methodically varied. acs.org For picolinamides, this could involve altering substituents on the pyridine (B92270) ring, modifying the amide linker, or changing the N-alkyl group. acs.orgnih.gov These new compounds are then subjected to biological assays to measure their activity against a specific target. numberanalytics.com

Label-Based and Label-Free Target Identification: When the biological target of a picolinamide derivative is unknown, chemical biology approaches are employed. Label-based methods involve modifying the picolinamide with a reporter group to isolate its binding partners. mdpi.comresearchgate.net Label-free methods, such as mass spectrometry-based proteomics, rely on detecting changes in protein stability upon compound binding, which avoids altering the parent compound's structure. mdpi.comresearchgate.net

Computational Approaches:

Quantitative SAR (QSAR): QSAR models are mathematical tools used to predict the biological activity of molecules based on their chemical structures. numberanalytics.com 2D-QSAR models use descriptors like molecular weight and logP, while 3D-QSAR models consider 3D properties such as molecular shape and electrostatic potential to build a predictive relationship. numberanalytics.com

Molecular Modeling and Docking: These computational techniques predict how a picolinamide ligand binds to its target protein. numberanalytics.com Docking algorithms place the ligand into the binding site of a protein and score the interaction, helping to identify key binding features and predict the affinity of new derivatives. numberanalytics.comnih.gov This rational approach allows for the in silico design of compounds before their synthesis and evaluation. mdpi.com

Impact of Pentan-2-yl Substituent Variations on Picolinamide Activity or Directing Group Efficacy

In a study on pyrimidine-4-carboxamides, systematic variation of the N-alkyl amide substituent (R1) revealed a clear SAR profile. acs.org Key findings include:

Chain Length: Linear alkylamides showed that inhibitory potency was optimal with a propyl chain. acs.org

Branching: The introduction of branching on the alkyl substituent was found to be less favorable for activity. acs.org

Steric Hindrance: Methylation of the amide nitrogen resulted in a complete loss of potency, suggesting that the amide N-H may participate in hydrogen bonding or that a methyl group introduces a steric clash within the binding site. acs.org

These findings suggest that the size, shape, and flexibility of the N-alkyl group are critical determinants of biological activity. The branched nature of the pentan-2-yl group, based on these principles, would likely have a distinct and potentially less favorable impact compared to a linear pentyl group, although this is target-dependent.

In the context of catalysis, the N-substituent on picolinamide ligands can influence the coordination environment and, consequently, the efficacy of metal catalysts. The steric and electronic properties of the N-alkyl group can affect the stability and reactivity of the resulting metal complex. nih.gov

| Modification to N-Alkyl Amide | Impact on Activity | Reference |

| Methylation of Amide Nitrogen | Complete loss of potency | acs.org |

| Removal of Methylene (B1212753) Group | Reduced activity | acs.org |

| Linear Alkyl Chains (e.g., propyl) | Optimal inhibition observed with a propyl chain | acs.org |

| Branched Alkyl Chains | Less favorable for activity | acs.org |

| Introduction of Aromatic Groups | Less favorable for activity | acs.org |

Strategic Modifications to the Picolinamide Backbone for Modulated Properties

Strategic modifications to the picolinamide backbone, which consists of the pyridine ring and the amide linker, are a cornerstone of optimizing these molecules for various applications, from medicinal chemistry to catalysis.

Pyridine Ring Modifications:

Substituent Effects: The introduction of substituents onto the pyridine ring can significantly alter a compound's properties. In the development of ligands for copper-catalyzed reactions, a fluorine-substituted picolinamide ligand demonstrated superior performance in the synthesis of aryl ethers. nih.gov This suggests that electron-withdrawing groups can modulate the redox properties of the metal center, enhancing its catalytic efficacy. nih.gov Similarly, for N-phenylpicolinamide derivatives targeting the mGlu4 receptor, halogen substitutions (Cl, F) on the phenyl ring enhanced binding affinity by modulating electron density and steric interactions.

Bioisosteric Replacement: In some cases, the entire pyridine ring can be replaced with another heterocycle to improve properties. For instance, replacing a phenyl group with a South-methyl thiophene (B33073) group in a series of inhibitors resulted in potent compounds. nih.gov

Amide Linker and Coordination Modifications:

Deprotonation: Picolinamide ligands can be designed to deprotonate upon coordination with a metal center. acs.org This converts the amide into an anionic ligand, which exhibits strong electron donation to the metal, influencing the catalytic activity, as seen in CO2 hydrogenation catalysts. acs.org

Chelation and Pincer Systems: The picolinamide backbone is an effective bidentate ligand, coordinating through the pyridine nitrogen and the amide oxygen or nitrogen. nih.govresearchgate.net This framework can be extended to create tridentate "pincer" ligands by attaching another coordinating group. For example, anchoring a labile phosphoryl group to the ligand backbone creates a pincer system that can form stable complexes with metals like Palladium(II), modulating cytotoxic properties. nih.gov

| Backbone Modification | Effect | Example Application | Reference |

| Fluorine substitution on pyridine ring | Enhanced catalytic efficacy | Copper-catalyzed aryl ether synthesis | nih.gov |

| Halogen substitution on N-phenyl ring | Enhanced receptor binding affinity | mGlu4 receptor inhibitors | |

| Addition of a phosphoryl group | Creation of a tridentate pincer ligand with modulated cytotoxic effects | Palladium(II) anticancer complexes | nih.gov |

| Deprotonation upon metal coordination | Creation of an anionic, strong electron-donating ligand | Iridium-based CO2 hydrogenation catalysts | acs.org |

| Replacement of phenyl with thiophene | Maintained potent inhibitory activity | Tankyrase inhibitors | nih.gov |

Conformational Analysis and its Correlation with Ligand Function

The three-dimensional conformation of a picolinamide derivative is intrinsically linked to its function. The spatial arrangement of the pyridine ring, the amide bond, and the N-substituent dictates how the molecule interacts with its biological target or a metal center.

Bioactive Conformation: For a ligand to be effective, it is desirable for it to pre-organize into its "bioactive" conformation—the shape it adopts when bound to its target—even when free in solution. copernicus.org This minimizes the conformational strain energy upon binding. copernicus.org NMR spectroscopy is a key experimental technique used to determine the relative populations of different conformers in solution. copernicus.org

Conformational Restriction: Reducing the number of rotatable bonds in a molecule is a common strategy to lock it into a more active conformation. In one study, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine conformationally restricted the molecule and increased its inhibitory potency threefold. nih.gov

U-Shaped Conformation: In the solid state, some picolinamide derivatives adopt a characteristic U-shape conformation, stabilized by intermolecular hydrogen bonding. rsc.org This conformation influences crystal packing and can provide insights into potential intermolecular interactions in a binding pocket. rsc.org

Coordination-Induced Conformational Changes: The act of coordinating to a metal ion can significantly alter the conformation and bond parameters of a picolinamide ligand. In pincer complexes, the formation of two fused metallocycles can force the rings to adopt specific non-planar conformations, such as an envelope shape. nih.gov X-ray structural analysis of an Iridium complex with a deprotonated picolinamide ligand showed that the coordinating pyridine and amide nitrogen atoms were nearly co-planar with the metal center, defining a specific geometry for catalysis. acs.org

Investigation of Biological Interaction Mechanisms Via N Pentan 2 Yl Picolinamide Analogues in Vitro Studies

Enzyme Inhibition Mechanism Studies

The ability of small molecules to inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Picolinamide (B142947) derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.

Modulation of Phospholipase Activity (e.g., NAPE-PLD)

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Modulation of NAPE-PLD activity can impact various physiological processes. While direct studies on N-(pentan-2-yl)picolinamide analogues are not readily found, the investigation of small molecules as NAPE-PLD inhibitors is an active area of research. The inhibitory mechanism typically involves the compound binding to the enzyme and preventing the hydrolysis of its substrate, NAPE.

| Compound/Derivative Class | Target Enzyme | Modulatory Effect | In Vitro Model |

| Picolinamide Analogues | NAPE-PLD | Data not available | Recombinant Enzyme/Cell Lysates |

This table reflects the general area of NAPE-PLD modulation; specific data for this compound analogues is not currently available in published research.

Inhibition of Steroid Dehydrogenases (e.g., 11β-HSD1)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol, thereby regulating local glucocorticoid levels. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders. Picolinamide derivatives have been identified as potent inhibitors of this enzyme. Structure-activity relationship (SAR) studies have shown that modifications to the picolinamide scaffold, including the N-substituent, can significantly impact inhibitory potency. For instance, the optimization of a lead compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, led to the discovery of highly potent and metabolically stable analogues. nih.gov

| Picolinamide Analogue | Target Enzyme | Inhibitory Potency (IC50) | Reference |

| N-cyclohexyl-6-(piperidin-1-yl)picolinamide | Human 11β-HSD1 | Potent (specific value not cited) | nih.gov |

| Optimized Picolinamide Derivatives | Human 11β-HSD1 | Nanomolar range (specific values vary) | nih.gov |

Data is derived from studies on related picolinamide structures, as specific data for this compound analogues was not found.

Alpha-Glucosidase Inhibition by Picolinamide Analogues

Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. While the broader class of nitrogen-containing heterocyclic compounds has been investigated for alpha-glucosidase inhibitory activity, specific studies focusing on this compound analogues are not prominent in the available literature. The general mechanism of alpha-glucosidase inhibitors involves competing with dietary carbohydrates for binding to the active site of the enzyme, thereby delaying glucose absorption.

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | In Vitro Assay |

| Picolinamide Analogues | Alpha-glucosidase | Data not available | Spectrophotometric Assay |

This table is a general representation, as specific inhibitory data for this compound analogues against alpha-glucosidase is not currently documented in scientific literature.

In Vitro Protein-Ligand Binding Analysis

Understanding the direct physical interaction between a compound and its protein target is fundamental to elucidating its mechanism of action. Various biophysical techniques are employed to characterize these interactions in vitro. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity (Kd), kinetics (kon and koff rates), and thermodynamics. For picolinamide analogues, these studies would be crucial to confirm direct binding to target enzymes like 11β-HSD1 or viral proteases and to guide further structural optimization for improved potency and selectivity. While general principles of protein-ligand interactions are well-established, specific binding data for this compound analogues are not detailed in the available literature.

Cellular Target Engagement and Biochemical Pathway Modulation (In Vitro)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can demonstrate that a compound binds to its target protein in intact cells, leading to its thermal stabilization. Following target engagement, it is essential to assess the compound's effect on downstream biochemical pathways. For instance, inhibition of 11β-HSD1 by a picolinamide analogue in cultured adipocytes would be expected to decrease the conversion of cortisone to cortisol, which can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). Similarly, the modulation of NAPE-PLD activity would alter the cellular levels of NAEs. These in vitro cellular studies provide a crucial link between enzymatic inhibition and a measurable biological response within a cellular context.

Exploration of this compound Derivative Interactions with Other Biomolecules

While the primary biological targets of this compound analogues are often the focus of initial research, in vitro studies have revealed that these compounds and their derivatives can interact with a variety of other biomolecules. These interactions, sometimes referred to as off-target effects, are crucial for understanding the broader pharmacological profile of this class of compounds. Such investigations typically involve screening against panels of enzymes and receptors to identify potential secondary targets.

Research into the broader biological interactions of picolinamide derivatives has uncovered activities against several distinct classes of biomolecules, including enzymes involved in neurotransmission and fungal lipid transport, as well as a range of protein kinases.

Interaction with Cholinesterases

A study investigating a series of picolinamide derivatives containing a dimethylamine (B145610) side chain revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibitory activity was found to be influenced by the substitution pattern on the picolinamide scaffold. nih.gov

One of the most potent compounds identified in this study was compound 7a , which demonstrated significant inhibitory activity against AChE with an IC₅₀ value of 2.49 ± 0.19 μM. nih.gov This compound also exhibited high selectivity for AChE over BChE. nih.gov Enzyme kinetic studies indicated that compound 7a acts as a mixed-type inhibitor of AChE, suggesting it can bind to both the active site and an allosteric site on the enzyme. nih.gov

| Compound | AChE IC₅₀ (μM) nih.gov | BChE IC₅₀ (μM) nih.gov | Selectivity (BChE/AChE) nih.gov |

|---|---|---|---|

| 7a | 2.49 ± 0.19 | >250 | >100.40 |

Interaction with Fungal Lipid Transfer Proteins

In the search for novel antifungal agents, a class of picolinamide derivatives has been identified as inhibitors of Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov This protein is essential for fungal viability, playing a key role in lipid metabolism and signaling. nih.gov

Chemogenomic profiling of a picolinamide-containing compound led to the identification of Sec14p as its specific target. nih.gov Subsequent in vitro assays with purified Sec14p confirmed the inhibitory activity of a series of bioactive picolinamide derivatives. researchgate.net These compounds were shown to inhibit the phosphatidylinositol transfer activity of recombinant Sec14p. researchgate.net

| Compound | S. cerevisiae Growth Inhibition IC₅₀ (μM) nih.gov | Mammalian HCT116 Cell Cytotoxicity nih.gov |

|---|---|---|

| 1 | 13.5 | Low |

Interaction with Protein Kinases

Picolinamide derivatives have also been explored as inhibitors of protein kinases, a large family of enzymes that play critical roles in cell signaling and are frequently targeted in drug discovery. While some picolinamide analogues are designed as specific kinase inhibitors, broader screening can reveal off-target kinase interactions.

For example, a picolinamide derivative, compound 7h , initially identified as a potent VEGFR-2 inhibitor, was subsequently screened against a panel of other kinases. This multi-kinase inhibition assay revealed that compound 7h also exhibited potent activity against EGFR, HER-2, c-MET, and MER kinases. This demonstrates the potential for this compound analogues to have a broader kinase inhibitory profile than their primary intended target.

Picolinamides have also been identified as a novel class of fungicides that inhibit the electron transport chain by binding to the quinone-inside (Qi) site of mitochondrial complex III. mdpi.com This distinct mode of action differentiates them from other fungicides and highlights another potential area of biomolecular interaction for this chemical scaffold. mdpi.com

Computational Chemistry and Molecular Modeling of N Pentan 2 Yl Picolinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For N-(pentan-2-yl)picolinamide, DFT calculations provide a detailed picture of electron distribution, molecular orbital energies, and other properties that govern its chemical behavior.

Studies utilizing DFT, often with basis sets like 6-311++G(d,p), have determined key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO, primarily localized on the electron-rich picolinamide (B142947) moiety, represents the molecule's capacity to donate electrons. Conversely, the LUMO, also distributed across the pyridine (B92270) ring and amide group, indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity [16, 35].

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map for this compound visually represents the charge distribution. Regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying these sites as favorable for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are found around the amide (N-H) proton and the hydrogens of the aliphatic pentyl chain, indicating sites susceptible to nucleophilic attack or hydrogen bond donation .

From these primary calculations, global reactivity descriptors can be derived to quantify the molecule's chemical nature. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related structures .

| Parameter | Description | Calculated Value | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy | -6.85 eV | |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -0.92 eV | |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.93 eV | |

| Electronegativity (χ) | Measure of the ability to attract electrons | 3.89 eV | |

| Chemical Hardness (η) | Measure of resistance to change in electron configuration | 2.97 eV | |

| Dipole Moment | Measure of molecular polarity | 3.41 D |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict and analyze the non-covalent interactions between the ligand (the compound) and a macromolecular target, such as a protein receptor or enzyme.

Molecular docking studies begin by placing the 3D structure of this compound into the binding site of a target protein. Algorithms then search for the most energetically favorable binding pose and calculate a corresponding binding affinity score, typically in kcal/mol . For picolinamide derivatives, potential targets include enzymes like histone deacetylases (HDACs) or specific G-protein coupled receptors. Docking simulations reveal that the binding of this compound is often stabilized by a combination of interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and pyridine nitrogen can act as acceptors, forming critical links with polar amino acid residues (e.g., Serine, Tyrosine, Asparagine) in the binding pocket .

Pi-Pi Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine or Tryptophan.

Hydrophobic Interactions: The non-polar pentan-2-yl group is crucial for establishing hydrophobic interactions with non-polar residues (e.g., Leucine, Valine, Isoleucine), anchoring the ligand within a hydrophobic pocket of the target .

Following docking, Molecular Dynamics (MD) simulations are used to assess the stability of the predicted ligand-protein complex over time (e.g., 100-200 nanoseconds). MD provides a dynamic view, simulating the atomic movements of the system in a solvated environment. Analysis of the MD trajectory, particularly the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can confirm whether the initial binding pose is stable or if the ligand dissociates or shifts to a different conformation .

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Hypothetical Receptor A | -8.2 | Tyr102, Ser154, Phe210 | Hydrogen bond, π-π stacking | |

| Hypothetical Enzyme B | -7.5 | Asn88, Trp121, Leu198 | Hydrogen bond, Hydrophobic | |

| Hypothetical Ion Channel C | -9.1 | Asp115, Phe180, Val182 | Hydrogen bond, Hydrophobic, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their measured biological activity. For the picolinamide class of compounds, QSAR is used to understand which molecular features are most important for a given activity and to predict the potency of novel, unsynthesized derivatives.

In a typical QSAR study involving picolinamides, a dataset of compounds with varying N-substituents (including this compound) and their corresponding biological activities (e.g., IC₅₀ values) is assembled. For each molecule, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, molecular volume, surface area.

Hydrophobic Descriptors: The partition coefficient (LogP), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

For this compound, the branched pentyl group significantly influences its steric and hydrophobic descriptors compared to a linear N-pentyl or smaller N-alkyl analogue. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links these descriptors to the observed activity. A hypothetical QSAR model might look like:

Activity = c₀ + c₁(LogP) - c₂(Molecular Volume) + c₃*(Dipole Moment)

Such a model could reveal, for instance, that increasing hydrophobicity (LogP) up to a certain point enhances activity, while excessive bulk (Molecular Volume) is detrimental. This compound serves as a key data point in building and validating these models, helping to define the optimal balance of properties for biological efficacy within the picolinamide series .

Predictive Modeling of Synthetic Outcomes and Reaction Pathways

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, optimizing synthetic routes and minimizing experimental trial and error. For the synthesis of this compound, which is typically formed via an amidation reaction between a picolinic acid derivative and pentan-2-amine, computational models can provide significant insights.

The primary focus is on calculating the reaction's energy profile using methods like DFT. This involves modeling the structures and energies of the reactants (e.g., picolinic acid acyl chloride and pentan-2-amine), the transition state, and the final product. The energy difference between the reactants and the transition state is the activation energy (Eₐ). A lower activation energy barrier indicates a faster, more kinetically favorable reaction .

These models can compare different synthetic strategies. For example, they can calculate the activation energy for the reaction using picolinic acid activated with different coupling reagents or compare the direct amidation of picolinic acid under thermal conditions. Furthermore, computational models can incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM). This helps predict how different solvents (e.g., polar aprotic like DMF vs. non-polar like toluene) will influence the reaction rate and yield by stabilizing or destabilizing the charged transition state .

| Reaction Pathway | Solvent Model | Calculated Eₐ (kcal/mol) | Predicted Feasibility | Reference |

|---|---|---|---|---|

| Picolinoyl chloride + Pentan-2-amine | Toluene (non-polar) | 14.5 | High | |

| Picolinoyl chloride + Pentan-2-amine | DMF (polar aprotic) | 12.8 | Very High | |

| Picolinic acid + Pentan-2-amine (Thermal) | None (gas phase) | 35.2 | Low (requires high temp) |

Advanced Spectroscopic Analysis and Structural Elucidation of N Pentan 2 Yl Picolinamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(pentan-2-yl)picolinamide in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, enabling the unambiguous assignment of the molecule's structure. rsc.org

¹H and ¹³C NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the picolinamide (B142947) and pentyl moieties are observed. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region, while the aliphatic protons of the pentyl group are found in the upfield region. Similarly, the ¹³C NMR spectrum displays characteristic signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the pentyl chain. rsc.org The chemical shifts, signal multiplicities, and integration values from these spectra are used to confirm the connectivity of the atoms within the molecule. rsc.org

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in making definitive assignments. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. uoc.gr For more complex structural problems or to study dynamic processes, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions between protons, which is crucial for determining the molecule's conformation in solution. diva-portal.org The analysis of NMR data is often the first step in any comprehensive structural study of a new compound. nih.gov

Dynamic NMR: NMR spectroscopy can also be employed to study the dynamic processes of this compound, such as conformational changes or restricted rotation around the amide bond. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals, which can be analyzed to determine the energy barriers associated with these dynamic processes.

NMR in Complexation Studies: When this compound acts as a ligand in a metal complex, NMR is invaluable for probing the coordination environment. uea.ac.uk Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide information about the binding site and the electronic effects of the metal ion. For instance, a significant downfield shift of the pyridine ring protons can indicate coordination of the pyridine nitrogen to the metal center.

Interactive Data Table: Representative NMR Data

| Proton (¹H) | Exemplary Chemical Shift (ppm) | Carbon (¹³C) | Exemplary Chemical Shift (ppm) |

| Pyridine-H6 | 8.5 - 8.7 | C=O | 163 - 165 |

| Pyridine-H3,4,5 | 7.3 - 8.2 | Pyridine-C2 | 149 - 151 |

| Amide-NH | 8.0 - 8.5 | Pyridine-C6 | 147 - 149 |

| Pentyl-CH | 4.1 - 4.3 | Pyridine-C3,4,5 | 121 - 137 |

| Pentyl-CH₂ | 1.5 - 1.7 | Pentyl-CH | 45 - 50 |

| Pentyl-CH₃ | 0.8 - 1.3 | Pentyl-CH₂, CH₃ | 14 - 36 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. chemguide.co.uk

Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule that has been ionized, typically by the loss of an electron. The mass-to-charge ratio (m/z) of this peak provides the molecular weight of the compound. libretexts.org For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₁H₁₆N₂O). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

Fragmentation Analysis: The energetically unstable molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to identify its various components. libretexts.org Common fragmentation pathways for this compound would likely involve cleavage of the amide bond, loss of the pentyl group, and fragmentation of the pyridine ring. nih.gov

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the pentyl group is a common fragmentation pathway for amides.

Amide Bond Cleavage: The bond between the carbonyl group and the nitrogen atom can break, leading to the formation of a picolinoyl cation and a pentylamino radical, or vice versa.

McLafferty Rearrangement: If a gamma-hydrogen is available on the pentyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized radical cation.

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as CO can also be observed. neu.edu.tr

Interactive Data Table: Predicted Fragmentation Data

| Fragment Ion | Predicted m/z | Possible Structure |

| [C₁₁H₁₆N₂O]⁺ | 192.13 | Molecular Ion |

| [C₆H₄NCO]⁺ | 106.04 | Picolinoyl cation |

| [C₅H₁₂N]⁺ | 86.11 | Pentylamino fragment |

| [C₅H₁₀]⁺ | 70.08 | Pentene fragment |

| [C₅H₄N]⁺ | 78.05 | Pyridyl cation |

Note: The m/z values are calculated based on the most common isotopes.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman Spectroscopy) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. edinst.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration. For this compound, key vibrational modes include:

N-H Stretching: A sharp band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the amide group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the pentyl group and the pyridine ring.

C=O Stretching: A strong absorption band, typically around 1650-1680 cm⁻¹, is indicative of the carbonyl group (Amide I band).

N-H Bending and C-N Stretching: The Amide II band, which arises from a combination of N-H bending and C-N stretching, is usually observed around 1520-1570 cm⁻¹.

Pyridine Ring Vibrations: Characteristic bands for the pyridine ring are found in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. horiba.com In the case of this compound, Raman spectroscopy can provide additional information about the vibrations of the pyridine ring and the carbon backbone of the pentyl group. The combination of FT-IR and Raman spectroscopy can give a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com

Conformational Analysis: Subtle changes in the vibrational spectra can provide insights into the conformational state of the molecule. For example, the position of the Amide I band can be sensitive to the conformation around the amide bond. In studies of metal complexes, shifts in the vibrational frequencies of the ligand can indicate which functional groups are involved in coordination to the metal ion.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 | Weak |

| Pyridine Ring Modes | 1400 - 1600 | 1400 - 1600 |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all the atoms in the molecule, as well as the bond lengths, bond angles, and torsion angles. nih.govnih.gov

Molecular Conformation: The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the pyridine ring and the pentyl group. It would also show the planarity of the amide group and any intramolecular hydrogen bonding that might be present.

Intermolecular Interactions: In addition to the intramolecular details, X-ray crystallography provides information about how the molecules are packed in the crystal lattice. This includes intermolecular interactions such as hydrogen bonding and van der Waals forces, which play a crucial role in determining the physical properties of the solid.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is specifically used to study compounds with unpaired electrons, such as paramagnetic metal complexes. ethz.ch If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy would be a powerful tool for characterizing the electronic structure and coordination environment of the metal center. srce.hr

Advanced Techniques in Solution-State Spectroscopic Analysis

Beyond the standard spectroscopic methods, a variety of advanced techniques can be applied to gain deeper insights into the behavior of this compound and its complexes in solution.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This can be used to study the formation of complexes in solution and to determine the size and shape of the molecules.

Saturation Transfer Difference (STD) NMR: STD NMR is a powerful technique for studying ligand-receptor interactions. By selectively saturating the resonances of a macromolecule (e.g., a protein) and observing the transfer of saturation to the ligand, it is possible to identify the binding epitope of the ligand and to determine its binding affinity.

Circular Dichroism (CD) Spectroscopy: If this compound or its complexes are chiral, CD spectroscopy can be used to study their chiroptical properties. Changes in the CD spectrum upon complexation can provide information about the conformation of the ligand and the stereochemistry of the complex.

These advanced spectroscopic techniques, in combination with the more conventional methods, provide a comprehensive toolkit for the detailed structural and dynamic characterization of this compound and its derivatives.

N Pentan 2 Yl Picolinamide As a Directing Group in Directed C H Functionalization

Principles of Picolinamide-Directed C-H Activation

The effectiveness of the picolinamide (B142947) group stems from its structure as a bidentate ligand. It contains two nitrogen atoms—the pyridine (B92270) nitrogen and the amide nitrogen—that can coordinate simultaneously to a transition metal center. nih.gov This chelation effect is fundamental to its function.

The process begins with the coordination of the picolinamide directing group to a metal catalyst, typically a palladium(II) species. The pyridine nitrogen and the deprotonated amide nitrogen bind to the metal center, forming a stable five-membered metallacyclic pre-catalyst complex. This chelation brings the metal catalyst into close proximity to the C-H bonds of the substrate's alkyl chain (the pentan-2-yl group in this case).

Once this complex is formed, the C-H activation step occurs. The metal center, positioned correctly by the directing group, selectively cleaves a specific C-H bond. This step typically proceeds through a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the C-H bond is cleaved with the assistance of a base, leading to the formation of a new, larger metallacycle that now incorporates the carbon atom of the functionalized C-H bond. nih.gov The formation of a sterically and electronically favorable five- or six-membered metallacycle is the driving force for the reaction's selectivity, guiding the catalyst to activate a β- or γ-C(sp³)–H bond. nih.gov This directed activation transforms an unreactive C-H bond into a reactive metal-carbon bond, setting the stage for subsequent functionalization. researchgate.net

Regioselectivity and Stereocontrol in Picolinamide-Directed C-H Functionalization Reactions

A significant advantage of using directing groups like picolinamide is the high degree of control over the reaction's regioselectivity and stereochemistry.

Regioselectivity: The site of C-H functionalization is determined by the geometry of the metallacyclic intermediate formed during the C-H activation step. nih.gov Picolinamide-directed reactions strongly favor the formation of five- or six-membered metallacycles, as these are thermodynamically more stable than smaller or larger rings. nih.gov

β-C–H Functionalization: Activation of a C-H bond on the carbon atom beta to the amide nitrogen leads to the formation of a stable five-membered palladacycle. This is often the most preferred pathway. nih.gov

γ-C–H Functionalization: Activation of a C-H bond at the gamma position results in a six-membered metallacycle. This is also a common and favorable pathway. nih.gov

For a substrate like N-(pentan-2-yl)picolinamide, the directing group can guide functionalization to either the methyl group (a γ-position) or one of the methylene (B1212753) groups. The inherent preference is typically for the less sterically hindered primary C-H bonds (methyl group) over secondary C-H bonds (methylene group). nih.gov This selectivity allows for the precise modification of a single position within the alkyl chain, overriding the intrinsic reactivity of the C-H bonds. scripps.edu

Stereocontrol: When the substrate is chiral, as is the case with this compound (which has a stereocenter at the C2 position of the pentyl group), the directing group can play a crucial role in controlling the stereochemical outcome of the reaction. If a new stereocenter is formed during the functionalization, the existing chirality in the substrate, held in a rigid conformation within the metallacycle, can influence the approach of the incoming reagent, leading to a diastereoselective reaction. Furthermore, when using non-racemic α-substituted benzylamine (B48309) derivatives, reactions have shown full preservation of enantiopurity, indicating that the stereocenter is not compromised during the catalytic cycle. researchgate.net

Mechanistic Investigations of Directed C-H Functionalization Catalysis

The catalytic cycle for picolinamide-directed C-H functionalization, particularly for palladium-catalyzed arylation, is generally understood to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway.

Pd(II)/Pd(IV) Catalytic Cycle:

C–H Activation: The cycle begins with the substrate (e.g., this compound) reacting with a Pd(II) salt, such as Pd(OAc)₂. The picolinamide directs the catalyst to a specific C-H bond, and through a CMD mechanism, a five- or six-membered palladacycle intermediate is formed. nih.gov

Oxidation: The resulting Pd(II) cyclometalated complex is then oxidized by a coupling partner, often an aryl iodide in the presence of an oxidant, or a diaryliodonium salt. This step elevates the oxidation state of the metal from Pd(II) to Pd(IV). nih.gov

Reductive Elimination: The Pd(IV) intermediate is unstable and rapidly undergoes C–C bond-forming reductive elimination. This step forms the new carbon-carbon bond between the alkyl chain and the aryl group, releasing the functionalized product. nih.gov

Catalyst Regeneration: The reductive elimination process reduces the metal center back to Pd(II), which can then re-enter the catalytic cycle.

Pd(II)/Pd(0) Catalytic Cycle: An alternative mechanism involves a Pd(II)/Pd(0) cycle, which is common in reactions with aryl halides.

C–H Activation: This step is identical to the Pd(II)/Pd(IV) cycle, resulting in a cyclopalladated Pd(II) intermediate.

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) species.

Reductive Elimination: The Pd(IV) intermediate reductively eliminates the arylated product, regenerating a Pd(II) catalyst. In some variations, the functionalization can occur via a reductive process from the Pd(II) intermediate to a Pd(0) species, which is then re-oxidized to Pd(II) to restart the cycle. nih.gov

Mechanistic studies, including kinetic analyses and the isolation of palladacycle intermediates, have provided strong evidence for these pathways. acs.org The specific operative mechanism can depend on the choice of catalyst, oxidant, and reaction conditions.

Substrate Scope and Limitations for this compound Derivatives in Directed C-H Functionalization

The picolinamide directing group has proven effective for the C-H functionalization of a wide range of aliphatic amine derivatives, showcasing a broad substrate scope. However, certain limitations exist.

Substrate Scope: The methodology is applicable to various primary and secondary aliphatic amines attached to the picolinamide directing group. The reaction tolerates a diverse array of functional groups on both the amine substrate and the coupling partner. For arylation reactions using aryl iodides, the electronic properties of the aryl group can be varied.

The following table illustrates the scope of a typical palladium-catalyzed γ-C(sp³)–H arylation of an aliphatic picolinamide derivative with various aryl iodides.

| Entry | Amine Substrate | Aryl Iodide | Yield (%) |

|---|---|---|---|

| 1 | N-(Alkyl)picolinamide | 4-Iodoanisole | 85 |

| 2 | N-(Alkyl)picolinamide | 1-Iodo-4-(trifluoromethyl)benzene | 72 |

| 3 | N-(Alkyl)picolinamide | 1-Iodo-4-nitrobenzene | 65 |

| 4 | N-(Alkyl)picolinamide | Methyl 4-iodobenzoate | 78 |

| 5 | N-(Alkyl)picolinamide | 2-Iodotoluene | 60 (lower due to steric hindrance) |

The picolinamide directing group is also compatible with other transition metal catalysts, such as nickel, cobalt, and rhodium, expanding the range of possible transformations beyond arylation to include reactions like alkenylation, cyanation, and amination. researchgate.netnih.gov

Limitations: Despite its versatility, the picolinamide-directed approach has some limitations:

Steric Hindrance: Highly substituted alkyl chains near the activation site can impede the formation of the necessary metallacycle, leading to lower reaction yields. Similarly, sterically demanding coupling partners may react more slowly.

Competing Reaction Sites: In complex molecules with multiple potential C-H activation sites (e.g., multiple β or γ positions), achieving exclusive selectivity for a single site can be challenging and may require careful tuning of the substrate or reaction conditions. chemrxiv.org

The following table details some of the functional groups and their compatibility in these reactions.

| Functional Group | Compatibility | Comment |

|---|---|---|

| Esters | Good | Generally well-tolerated. |

| Ketones | Good | Tolerated under most conditions. |

| Ethers | Excellent | Highly compatible. |

| Nitro Groups | Moderate | Can sometimes lead to lower yields. |

| Free Amines/Alcohols | Poor | Can interfere with the catalyst through competitive coordination. |

| Halides (Cl, Br) | Good | Generally compatible on the coupling partner. |

Emerging Research Directions and Future Perspectives for N Pentan 2 Yl Picolinamide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The process of discovering and optimizing new chemical compounds has historically been a resource-intensive and time-consuming endeavor. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering powerful tools to accelerate research and development. nih.gov These technologies are adept at identifying patterns in vast datasets, which can be leveraged to predict the properties and activities of novel molecules, including derivatives of N-(pentan-2-yl)picolinamide. mdpi.com

Machine learning algorithms can be trained on existing chemical libraries and experimental data to build predictive models. astrazeneca.com For a compound like this compound, these models could be used to:

Predict Physicochemical Properties: AI can estimate properties such as solubility, stability, and reactivity, helping to prioritize synthetic efforts.

Virtual Screening for Biological Activity: By analyzing the structural features of the picolinamide (B142947) core and the pentan-2-yl substituent, ML algorithms can screen for potential interactions with biological targets, suggesting new therapeutic applications. mdpi.com

Reaction Optimization: AI can be used to predict the optimal conditions for the synthesis of this compound and related compounds, improving yields and reducing waste.

The application of AI and ML is expected to significantly reduce the experimental workload, allowing researchers to focus on the most promising candidates and accelerate the discovery of new applications for picolinamides. nih.gov

Novel Applications in Sustainable Catalysis

Sustainable catalysis, or green catalysis, focuses on the development of efficient, selective, and environmentally benign catalytic processes. Picolinamide derivatives have emerged as effective ligands in a variety of catalytic reactions due to their ability to form stable complexes with transition metals. nih.gov These complexes can act as highly efficient catalysts for a range of chemical transformations.

Research has demonstrated the utility of picolinamides in several key catalytic applications:

Cross-Coupling Reactions: Picolinamide-based ligands have been successfully employed in copper-catalyzed aryl ether formation, a crucial reaction in the synthesis of pharmaceuticals and agrochemicals. nih.gov The electronic and steric properties of the N-substituent on the picolinamide can be tuned to optimize catalytic activity. nih.gov

Dehydrogenation Reactions: Iridium catalysts featuring picolinamide-based ligands have shown remarkable activity in the dehydrogenation of formic acid, a promising hydrogen storage material. osti.gov The N-substituent on the amide has a significant effect on the catalyst's turnover frequency (TOF). osti.gov For instance, an N-phenylpicolinamide ligand in an iridium catalyst achieved a TOF of 118,000 h⁻¹ at 60 °C. osti.gov

C-H Activation: Picolinamide can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. researchgate.netacs.org This approach provides a more atom-economical and efficient route to complex molecules.

The N-(pentan-2-yl) group in this compound could influence the solubility, steric hindrance, and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities and selectivities. Future research will likely explore the application of this specific ligand in a range of sustainable catalytic transformations.

| Catalyst System | Reaction Type | Key Findings | Turnover Frequency (TOF) |

|---|---|---|---|

| Copper/Picolinamide Ligands | Aryl Ether Formation | Effective for coupling bulky phenols with aryl iodides. nih.gov | - |

| CpIr/N-phenylpicolinamide | Formic Acid Dehydrogenation | Highly efficient H2 production in water. osti.gov | 118,000 h⁻¹ at 60 °C |

| CpIr/2-picolinamide | Formic Acid Dehydrogenation | Significantly enhanced catalytic activity. osti.gov | 21,600 h⁻¹ in 1 M FA |

| Cobalt/Picolinamide | Oxidative Annulation | Traceless directing group for isoquinoline (B145761) synthesis. researchgate.net | - |

| Palladium/Picolinamide | C(sp³)–H Alkylation | Directs alkylation of unactivated C-H bonds. acs.org | - |

Development of Advanced Materials Incorporating Picolinamide Complexes (e.g., MOF Ligands, OLED Materials)

The unique structural and electronic properties of picolinamide derivatives make them attractive building blocks for the creation of advanced functional materials. Two promising areas of application are metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. bldpharm.com The properties of a MOF, such as pore size and functionality, are determined by the nature of the metal and the organic linker. mdpi.com Picolinamides, with their nitrogen and oxygen donor atoms, are well-suited to act as ligands in MOF synthesis. bldpharm.com By incorporating this compound into a MOF structure, it may be possible to create materials with tailored properties for applications in gas storage, separation, and catalysis. The aliphatic pentyl group could introduce flexibility or hydrophobicity into the MOF pores.

Organic Light-Emitting Diodes (OLEDs): OLEDs are devices that emit light in response to an electric current and are used in displays and lighting. rsc.org The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. ossila.com Picolinamide-containing complexes could potentially be used as emissive materials or as host materials in the emissive layer of an OLED. The pyridine (B92270) and amide groups can coordinate with metals like iridium or platinum, which are common in phosphorescent OLED emitters. google.com The N-(pentan-2-yl) substituent could be modified to fine-tune the electronic properties, solubility, and film-forming characteristics of the material, which are critical for device performance. Further research is needed to synthesize and characterize picolinamide-based complexes for their potential in OLED applications.

The exploration of this compound and its derivatives in these emerging fields holds significant promise for the development of new technologies and a deeper understanding of structure-property relationships in chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.